![molecular formula C6H13O5P B1584487 Ethyl dimethylphosphonoacetate CAS No. 311-46-6](/img/structure/B1584487.png)
Ethyl dimethylphosphonoacetate
Overview
Description
It is also known by other names such as Ethoxycarbonylmethylphosphonic acid dimethylester and Phosphonoacetic acid P,P-dimethyl ethylester . It is used as a reactant for the synthesis of non-nucleoside inhibitors of HCV polymerase NS5B, Neuropeptide Y1 receptor antagonists, and Alkenylcarboxylates from Horner-Wadsworth-Emmons reactions .
Molecular Structure Analysis
The molecular formula of Ethyl dimethylphosphonoacetate is C6H13O5P . It has a molecular weight of 196.14 .
Chemical Reactions Analysis
Ethyl dimethylphosphonoacetate is used as a reactant for the synthesis of non-nucleoside inhibitors of HCV polymerase NS5B, Neuropeptide Y1 receptor antagonists, and Alkenylcarboxylates from Horner-Wadsworth-Emmons reactions . It is also used in enantioselective transfer hydrogenation for the preparation of the C7-C14 fragment of ulapualide A .
Physical And Chemical Properties Analysis
Ethyl dimethylphosphonoacetate is a liquid at 20°C . It has a boiling point of 135°C/10 mmHg and a flash point of 99°C . The specific gravity at 20/20 is 1.21 , and the refractive index is 1.43 .
Scientific Research Applications
Synthesis of Non-nucleoside Inhibitors
Ethyl dimethylphosphonoacetate: is used as a reactant in the synthesis of non-nucleoside inhibitors of the HCV polymerase NS5B . These inhibitors are crucial in the treatment of Hepatitis C, as they interfere with the replication of the virus by targeting the NS5B polymerase, an enzyme essential for viral RNA synthesis.
Neuropeptide Y1 Receptor Antagonists
This compound serves as a precursor in the development of neuropeptide Y1 receptor antagonists . These antagonists have potential therapeutic applications in the treatment of obesity and anxiety, as they can modulate the activity of the neuropeptide Y1 receptor, which plays a role in feeding behavior and stress responses.
Horner-Wadsworth-Emmons Reactions
In organic chemistry, Ethyl dimethylphosphonoacetate is utilized in Horner-Wadsworth-Emmons (HWE) reactions to synthesize alkenylcarboxylates . The HWE reaction is an olefination process that forms carbon-carbon double bonds, which is a fundamental step in the construction of complex organic molecules.
Enantioselective Transfer Hydrogenation
Researchers employ this chemical in enantioselective transfer hydrogenation reactions to prepare the C7-C14 fragment of ulapualide A . Ulapualide A is a natural product with potential anticancer properties, and its synthesis involves creating specific chiral centers, which is facilitated by the use of Ethyl dimethylphosphonoacetate .
Intramolecular Michael Reactions
The compound is also a reactant in intramolecular Michael reactions . These reactions are a type of conjugate addition that forms rings within a molecule, which is a key strategy in the synthesis of various cyclic compounds, including pharmaceuticals and natural products.
Olefination of Peptidyl Aldehydes
Lastly, Ethyl dimethylphosphonoacetate is used in the olefination of peptidyl aldehydes with stabilized ylides . This application is particularly important in peptide synthesis, where the introduction of double bonds into peptide chains can lead to the formation of structurally diverse and biologically active peptides.
Safety and Hazards
Ethyl dimethylphosphonoacetate is classified as a combustible liquid . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .
properties
IUPAC Name |
ethyl 2-dimethoxyphosphorylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O5P/c1-4-11-6(7)5-12(8,9-2)10-3/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNISAHOCCASGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185043 | |
Record name | Ethyl (dimethoxyphosphinoyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl dimethylphosphonoacetate | |
CAS RN |
311-46-6 | |
Record name | Ethyl 2-(dimethoxyphosphinyl)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=311-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (dimethoxyphosphinoyl)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000311466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (dimethoxyphosphinoyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (dimethoxyphosphinoyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.658 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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